molecular formula C12H13Cl3N4S B3757427 3-Propyl-5-[(2,3,6-trichlorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine

3-Propyl-5-[(2,3,6-trichlorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine

Cat. No.: B3757427
M. Wt: 351.7 g/mol
InChI Key: CEBWJVRXANUOOY-UHFFFAOYSA-N
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Description

3-Propyl-5-[(2,3,6-trichlorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a propyl group, and a trichlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propyl-5-[(2,3,6-trichlorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base such as potassium carbonate.

    Attachment of the Trichlorophenyl Moiety: The trichlorophenyl group can be attached through a nucleophilic substitution reaction involving a trichlorophenyl halide and a thiol group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Propyl-5-[(2,3,6-trichlorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trichlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as thiols, amines, and halides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

3-Propyl-5-[(2,3,6-trichlorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 3-Propyl-5-[(2,3,6-trichlorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Affecting Cellular Processes: Influencing processes such as cell division, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichlorophenol: A related compound with similar trichlorophenyl moiety but different functional groups.

    1,2,4-Triazole Derivatives: Compounds with the same triazole ring but different substituents.

Uniqueness

3-Propyl-5-[(2,3,6-trichlorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-propyl-5-[(2,3,6-trichlorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl3N4S/c1-2-3-10-17-18-12(19(10)16)20-6-7-8(13)4-5-9(14)11(7)15/h4-5H,2-3,6,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBWJVRXANUOOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(N1N)SCC2=C(C=CC(=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Propyl-5-[(2,3,6-trichlorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine
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3-Propyl-5-[(2,3,6-trichlorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine
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3-Propyl-5-[(2,3,6-trichlorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine
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3-Propyl-5-[(2,3,6-trichlorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine
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3-Propyl-5-[(2,3,6-trichlorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine
Reactant of Route 6
3-Propyl-5-[(2,3,6-trichlorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine

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